Ácido perfluorosebacico

Descripción general

Descripción

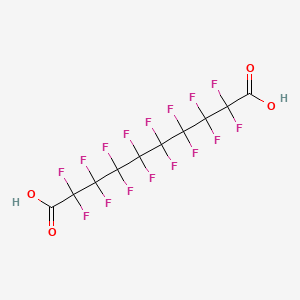

Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It is useful in the preparation of synthetic polymers and has been employed in the synthesis of three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) .

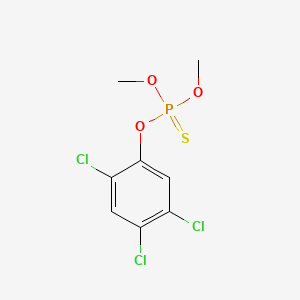

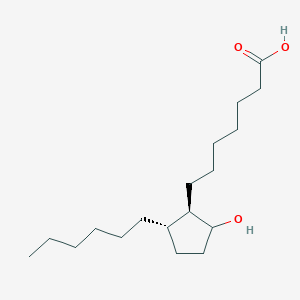

Molecular Structure Analysis

The molecular formula of Perfluorosebacic acid is C10H2F16O4 . It has an average mass of 490.095 Da and a monoisotopic mass of 489.969757 Da . The structure of Perfluorosebacic acid contains a total of 31 bonds, including 29 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .Physical And Chemical Properties Analysis

Perfluorosebacic acid has a molecular formula of C10H2F16O4, an average mass of 490.095 Da, and a monoisotopic mass of 489.969757 Da . More detailed physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

Síntesis de polímeros sintéticos

El ácido perfluorosebacico es fundamental en la preparación de polímeros sintéticos. Su estructura de ácido perfluoroalcanodicarboxílico lo convierte en un valioso monómero para crear polímeros con mayor resistencia química y estabilidad. Estos polímeros son particularmente útiles en ambientes químicos agresivos y para crear materiales con bajas energías superficiales .

Dopante para polímeros conductores

Este compuesto puede actuar como un dopante para polímeros conductores como la polianilina (PANI). Cuando se utiliza como dopante, ayuda en la síntesis de microestructuras en forma de caja tridimensionales ensambladas a partir de nanofibras 1D de PANI, que son significativas en el desarrollo de dispositivos electrónicos y optoelectrónicos avanzados .

Creación de complejos poliméricos

El ácido hexadecafluorosebacico se utiliza para sintetizar complejos poliméricos como el complejo de manganeso fenantrolina perfluorosebacato. Estos complejos tienen aplicaciones potenciales en catálisis, incluida la desproporción del peróxido de hidrógeno, que es una reacción crítica en varios procesos industriales .

Estudios de cinética de desproporción

El compuesto está involucrado en estudios de cinética de desproporción del peróxido de hidrógeno. Comprender estas cinéticas es esencial para las industrias que dependen del peróxido de hidrógeno para el blanqueo, la desinfección y como agente oxidante .

Síntesis de marcos metal-orgánicos (MOF)

El ácido perfluorosebacico se puede emplear en la síntesis de MOF. Los MOF son materiales porosos que tienen aplicaciones en almacenamiento de gas, separación y catálisis debido a su alta superficie y tamaños de poro ajustables .

Reacciones con sales metálicas y ligandos

También se utiliza en reacciones con sales metálicas y ligandos como la fenantrolina para crear compuestos de coordinación. Estos compuestos se estudian por sus propiedades electrónicas únicas y su posible uso en dispositivos electrónicos .

Safety and Hazards

Perfluorosebacic acid may cause respiratory irritation and skin irritation. It can also cause serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this substance .

Mecanismo De Acción

Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It has been used in various applications, including the synthesis of synthetic polymers and three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) . Here is a summary of the current understanding:

Target of Action

Related compounds such as perfluorooctanoic acid (pfoa) have been shown to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in lipid metabolism .

Mode of Action

It’s known that pfoa, a related compound, can up-regulate the gene expressions of pparα and γ in the thymus and the spleen . This suggests that Perfluorosebacic acid might also interact with these receptors, leading to changes in lipid metabolism.

Biochemical Pathways

It’s known that pfoa, a related compound, can induce mitochondrial damage and lymphocyte apoptosis . This suggests that Perfluorosebacic acid might also affect similar pathways.

Pharmacokinetics

It’s known that related compounds like pfoa can be absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

It’s known that pfoa, a related compound, can decrease immunity in mice, cause serious atrophy in immune system organs, and increase the percentage of apoptotic cells .

Análisis Bioquímico

Biochemical Properties

It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorosebacic acid belongs, can interact with various biomolecules

Molecular Mechanism

It is known that PFAS can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of PFAS can change over time

Dosage Effects in Animal Models

It is known that PFAS can have varying effects at different dosages

Metabolic Pathways

It is known that PFAS can affect glucose and lipid metabolism

Transport and Distribution

It is known that PFAS can be transported and distributed in the environment through water and the atmosphere

Subcellular Localization

It is known that the subcellular localization of proteins can be affected by various factors

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCSMEGZIYWAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184728 | |

| Record name | Perfluorodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-78-8 | |

| Record name | Perfluorosebacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

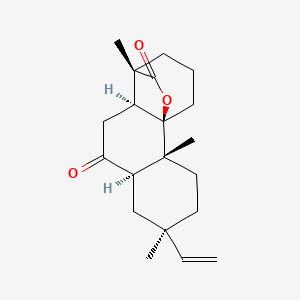

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.